molecular formula C18H13N3O3S3 B2681451 (E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide CAS No. 682784-35-6

(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

Cat. No. B2681451
CAS RN: 682784-35-6
M. Wt: 415.5
InChI Key: YMNZVFVMFTVVDW-GXDHUFHOSA-N
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Description

The compound is a derivative of thiazole bearing Schiff base . It has been studied for its potential as a cyclooxygenase inhibitor . The compound is also used as a fluorescent probe for selectively sensing Cys over other analytes .


Synthesis Analysis

The synthesis of this compound involves a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .


Molecular Structure Analysis

The molecular structure of this compound has been analyzed using density functional theory (DFT) and molecular modeling . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .


Chemical Reactions Analysis

The compound undergoes a radical-mediated intermolecular carboarylation of alkenes by cleaving inert C–O bonds . The strategically designed arylbenzothiazolylether diazonium salts are harnessed as dual-function reagents .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound have been analyzed using density functional theory (DFT) and molecular modeling . The highest occupied molecular orbitals (HOMOs) and lowest unoccupied molecular orbitals (LUMOs) were evaluated to identify the reactivity parameter .

Scientific Research Applications

Antimicrobial Activity

Compounds related to "(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide" have been investigated for their antimicrobial properties. For instance, derivatives of 4-thiazolidinones have shown activity against a range of Gram-positive and Gram-negative bacteria as well as fungal species. These findings highlight the potential of these compounds in combating microbial infections (Patel & Shaikh, 2010).

Anticancer and Anti-inflammatory Properties

Several studies have reported the anticancer and anti-inflammatory activities of 4-thiazolidinone derivatives. For example, novel thioxothiazolidin-4-one derivatives were synthesized and found to inhibit tumor growth and angiogenesis in a mouse model. These compounds effectively reduced tumor volume and cell number, suggesting their potential in anticancer therapy (Chandrappa et al., 2010). Furthermore, derivatives containing benzothiazole moiety have been screened for antitumor activity, showing promising results against various cancer cell lines (Havrylyuk et al., 2010).

Mechanism of Action

The compound has been studied for its potential as a cyclooxygenase inhibitor . These derivatives were docked inside the crystal structure of cyclooxygenase enzyme (COX-1 and COX-2) to evaluate the binding potency of each one with the active site of the enzyme .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-3-[(5E)-5-(furan-2-ylmethylidene)-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N3O3S3/c22-15(20-17-19-12-5-1-2-6-13(12)26-17)7-8-21-16(23)14(27-18(21)25)10-11-4-3-9-24-11/h1-6,9-10H,7-8H2,(H,19,20,22)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YMNZVFVMFTVVDW-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)C(=CC4=CC=CO4)SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCN3C(=O)/C(=C\C4=CC=CO4)/SC3=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-(benzo[d]thiazol-2-yl)-3-(5-(furan-2-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)propanamide

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